molecular formula C6H7N3 B1610482 2-(5-methyl-1H-imidazol-4-yl)acetonitrile CAS No. 51667-66-4

2-(5-methyl-1H-imidazol-4-yl)acetonitrile

Cat. No. B1610482
CAS RN: 51667-66-4
M. Wt: 121.14 g/mol
InChI Key: RREQMVIEIZZIPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methyl-1H-imidazol-4-yl)acetonitrile, also known as 5-methyl-1H-imidazole-4-acetonitrile, is a heterocyclic organic compound with a molecular formula of C4H6N2. It is a colorless solid with a melting point of 99-102°C. The compound belongs to the family of imidazole derivatives, which are widely used in various fields, such as pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

  • Pharmaceuticals

    • Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Natural Products

    • Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .
    • Imidazol-4-ones are an important scaffold for a variety of applications, including natural products .
  • Agriculture

    • Imidazol-4-ones are also used in agrochemicals .
  • Synthesis of Other Compounds

    • Imidazole is a key component in the synthesis of many functional molecules used in a variety of everyday applications . The regiocontrolled synthesis of substituted imidazoles has seen recent advances .
    • Since the first report of this reaction, it has been used a number of times in the production of di- and tri-substituted imidazolones .
  • Chemical Industry

    • Imidazole and its derivatives are used in a wide range of industrial applications. For example, they are used as a corrosion inhibitor in the electronics industry .
    • They are also used in the production of photographic and photothermographic materials .
  • Biological Research

    • Imidazole compounds have been used in biological research due to their broad range of chemical and biological properties .
    • They have been used in the study of various diseases and conditions, including cancer, inflammation, diabetes, allergies, and infections .
  • Material Science

    • Imidazole and its derivatives are used in the electronics industry as a corrosion inhibitor .
    • They are also used in the production of photographic and photothermographic materials .
  • Chemical Synthesis

    • Imidazole is a key component in the synthesis of many functional molecules used in a variety of everyday applications .
    • The regiocontrolled synthesis of substituted imidazoles has seen recent advances .
    • Since the first report of this reaction, it has been used a number of times in the production of di- and tri-substituted imidazolones .
  • Biotechnology

    • Imidazole compounds have been used in biological research due to their broad range of chemical and biological properties .
    • They have been used in the study of various diseases and conditions, including cancer, inflammation, diabetes, allergies, and infections .
  • Pharmaceutical Industry

    • Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties .
    • Imidazole has become an important synthon in the development of new drugs .
    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Agriculture

    • Imidazole derivatives are used in agrochemicals .
  • Natural Products

    • Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .

properties

IUPAC Name

2-(5-methyl-1H-imidazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-5-6(2-3-7)9-4-8-5/h4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREQMVIEIZZIPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499010
Record name (5-Methyl-1H-imidazol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methyl-1H-imidazol-4-yl)acetonitrile

CAS RN

51667-66-4
Record name (5-Methyl-1H-imidazol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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